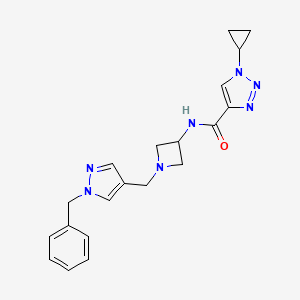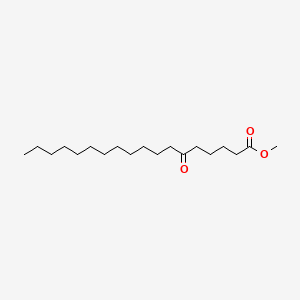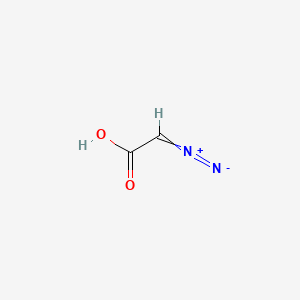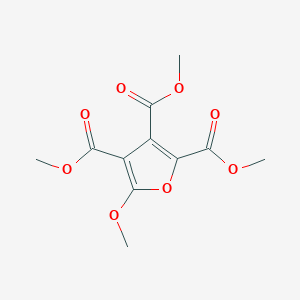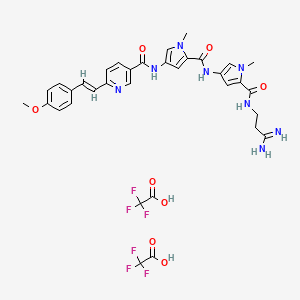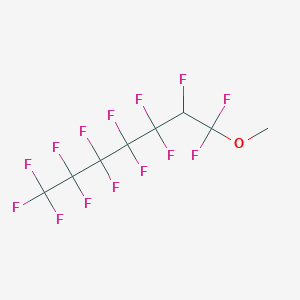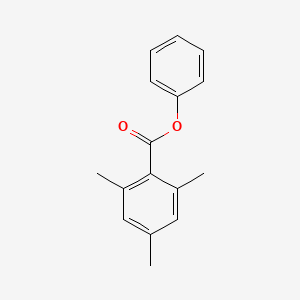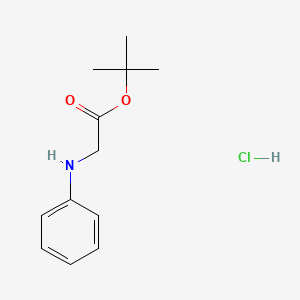
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.35816 g/mol . This compound is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol. It is commonly used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to the parent 1,4-cyclohexanedicarboxylic acid and butanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form 1,4-cyclohexanedicarboxylic acid derivatives with different functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1,4-cyclohexanedicarboxylic acid and butanol.
Reduction: Various reduced derivatives of 1,4-cyclohexanedicarboxylic acid.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties in various medical research studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,4-cyclohexanedicarboxylic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative of 1,4-cyclohexanedicarboxylic acid, commonly used in the production of pigments.
1,4-Cyclohexanedicarboxylic acid: The parent compound, which can be used as a precursor for various derivatives.
Uniqueness
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1160-32-3 |
|---|---|
Molekularformel |
C16H24O6 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H24O6/c1-3-5-7-21-15(19)11-9-14(18)12(10-13(11)17)16(20)22-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
QWJQTDZOQNQJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
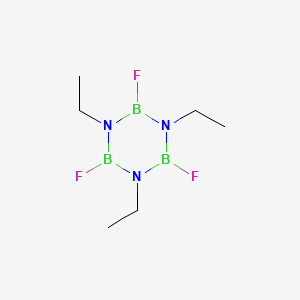
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
